1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl-4-boronic acid
Overview
Description
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl-4-boronic acid is a useful research compound. Its molecular formula is C12H15BN2O3 and its molecular weight is 246.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Drug Development
- MCH-1 Receptor Antagonists : Compounds with structural similarities to the specified boronic acid have been utilized in the synthesis of MCH-1 receptor antagonists, aiming at the treatment of obesity. These compounds demonstrate the importance of boronic acid derivatives in facilitating Suzuki coupling reactions, a cornerstone in modern drug synthesis, showcasing their role in rapidly generating a range of analogs for biological evaluation (Hadden et al., 2010).
Chemical Synthesis and Characterization
- AKT Inhibition Activity : Similar indazole derivatives have been synthesized for evaluating their Akt kinase inhibition activity, important for cancer therapy research. This highlights the role of boronic acids in constructing compounds with potential therapeutic applications (Gogireddy et al., 2014).
- Structural Modification and Complex Formation : Boronic acids are also key in synthesizing silylated or germylated derivatives, offering insights into the structural characterization and modification of organic compounds. Such research aids in the development of new materials with specific chemical and physical properties (Durka et al., 2015).
Material Science and Fluorescence
- Fluorescent Dye Development : The synthesis of fluorescent dyes with rigid frameworks, akin to those derived from boronic acid reactions, illustrates the compound's utility in developing materials for sensing and imaging applications. These compounds, due to their bright fluorescence and response to environmental changes, serve as potential candidates for creating sensitive and selective fluorescent probes (Wrona-Piotrowicz et al., 2022).
Properties
IUPAC Name |
[1-(oxan-2-yl)indazol-4-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O3/c16-13(17)10-4-3-5-11-9(10)8-14-15(11)12-6-1-2-7-18-12/h3-5,8,12,16-17H,1-2,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCOOOHLAYTVHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=NN(C2=CC=C1)C3CCCCO3)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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